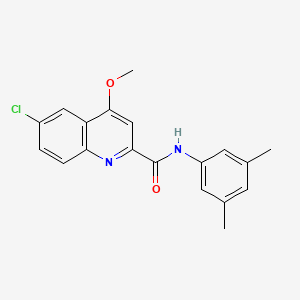
6-chloro-N-(3,5-dimethylphenyl)-4-methoxyquinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N-(3,5-dimethylphenyl)-4-methoxyquinoline-2-carboxamide, or 6-Cl-DMQC, is an organic compound with a wide range of applications in scientific research. It is a quinoline-based compound, which is a heterocyclic aromatic organic compound containing a benzene ring fused to a pyridine ring. It is a valuable tool for scientists to study the biochemical and physiological effects of compounds in living organisms.
Aplicaciones Científicas De Investigación
6-Cl-DMQC has a wide range of applications in scientific research. It has been used in the study of the effects of drugs on the central nervous system, as well as in the study of the effects of drugs on the cardiovascular system. It has also been used in the study of the effects of drugs on the gastrointestinal tract. Additionally, 6-Cl-DMQC has been used in the study of the effects of drugs on the immune system and on the endocrine system.
Mecanismo De Acción
The mechanism of action of 6-Cl-DMQC is not completely understood. However, it is believed to act as an agonist at the 5-HT2A serotonin receptor and as an antagonist at the μ-opioid receptor, which are both found in the central nervous system. In addition, 6-Cl-DMQC is believed to act as an antagonist at the α2-adrenergic receptor, which is found in the cardiovascular system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Cl-DMQC are not completely understood. However, it is believed to act as an agonist at the 5-HT2A serotonin receptor, which is found in the central nervous system, and as an antagonist at the μ-opioid receptor, which is also found in the central nervous system. In addition, 6-Cl-DMQC is believed to act as an antagonist at the α2-adrenergic receptor, which is found in the cardiovascular system. It is also believed to have anti-inflammatory, anti-nociceptive, and anti-depressant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 6-Cl-DMQC in laboratory experiments is its ability to act as an agonist at the 5-HT2A serotonin receptor and as an antagonist at the μ-opioid receptor, which are both found in the central nervous system. In addition, 6-Cl-DMQC is believed to act as an antagonist at the α2-adrenergic receptor, which is found in the cardiovascular system. The main limitation of using 6-Cl-DMQC in laboratory experiments is its lack of specificity, as it can act on multiple receptors simultaneously.
Direcciones Futuras
There are a number of potential future directions for the use of 6-Cl-DMQC in scientific research. These include further studies into the biochemical and physiological effects of the compound, as well as studies into its potential therapeutic applications. Additionally, further research could be conducted into the structure-activity relationships of 6-Cl-DMQC and related compounds, in order to develop more specific and potent agonists and antagonists. Finally, further research could be conducted into the potential toxicological effects of 6-Cl-DMQC, in order to ensure its safe use in laboratory experiments and clinical trials.
Métodos De Síntesis
6-Cl-DMQC can be synthesized through a two-step reaction involving the condensation of N-(3,5-dimethylphenyl)-4-methoxyquinoline-2-carboxylic acid with thionyl chloride and subsequent reaction with 6-chloro-1,3-dihydro-2H-benzimidazole-2-thione. The reaction is shown in the following equation:
C_16H_16NO_3 + SOCl_2 → C_16H_13ClNO_4S + HCl
C_16H_13ClNO_4S + C_6H_4N_2S → C_16H_16ClN_3O_3S
Propiedades
IUPAC Name |
6-chloro-N-(3,5-dimethylphenyl)-4-methoxyquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-11-6-12(2)8-14(7-11)21-19(23)17-10-18(24-3)15-9-13(20)4-5-16(15)22-17/h4-10H,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDGUVRTAVCUBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515658.png)
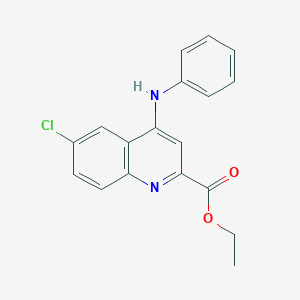

![6-chloro-4-ethoxy-N-[4-(propan-2-yl)phenyl]quinoline-2-carboxamide](/img/structure/B6515674.png)

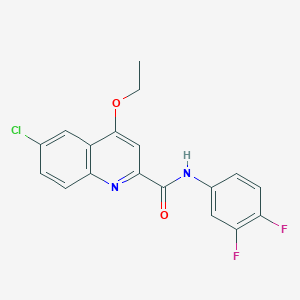

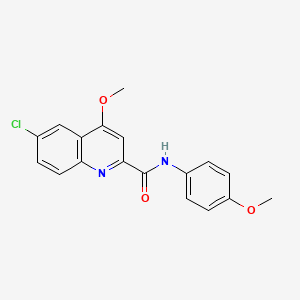

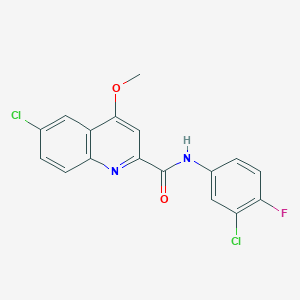

![N-(2-chloro-4-methylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515749.png)
![N-(4-chlorophenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515752.png)
![N-(3-chloro-4-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515758.png)